![molecular formula C14H12F3NO2S B3299240 Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate CAS No. 899684-20-9](/img/structure/B3299240.png)
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate
説明
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
実験室実験の利点と制限
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has several advantages as a research tool, including its potent inhibition of BTK and downstream signaling pathways, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its specificity for BTK and its potential off-target effects.
将来の方向性
There are several potential future directions for research on Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate. One area of interest is the development of combination therapies with other agents, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Finally, there is also interest in exploring the potential of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling.
科学的研究の応用
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cell malignancies.
特性
IUPAC Name |
ethyl 2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-9(7-21-12(11)18)8-5-3-4-6-10(8)14(15,16)17/h3-7H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXMAQPNFMEIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。